

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminopyridazine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃. It consists of a pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, substituted with an amino group at the 3-position. This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its derivatives have shown significant potential in the treatment of neurological disorders and as enzyme inhibitors, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **3-aminopyridazine**, detailed experimental protocols for their determination, and visualizations of its synthetic and potential biological pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of **3-aminopyridazine** are summarized in the tables below.

General and Physical Properties



| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C4H5N3 | [1] |
| Molecular Weight | 95.11 g/mol | [1] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | 168-172 °C | [3] |
| Boiling Point | Not readily available; decomposition may occur. | |
| Solubility | Soluble in water. | [4] |

Acidity and Lipophilicity

| Property | Value | Source |
|-----------------|---------------------------------|--------|
| | Value not explicitly found in | |
| | searches for 3- | |
| | aminopyridazine. The related | |
| | compound, 3-aminopyridine, | |
| | has a pKa of approximately | |
| рКа | 6.0.[5] PubChem references | |
| | the IUPAC Digitized pKa | |
| | Dataset for aminopyridazine, | |
| | but a specific value for the 3- | |
| | amino isomer was not | |
| | retrieved.[6] | |
| logP (Computed) | -1.2 | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standardized experimental protocols for measuring the key parameters of **3-aminopyridazine**.

Determination of Melting Point



The melting point of **3-aminopyridazine** can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, dry sample of 3-aminopyridazine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa of **3-aminopyridazine** can be determined by potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

- A standard solution of **3-aminopyridazine** (e.g., 0.01 M) is prepared in deionized water.
- The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
- The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.
- The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (logP)



The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[7][8]

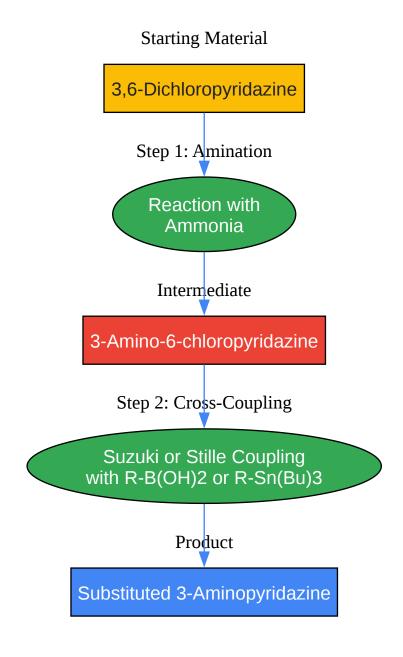
Methodology (Shake-Flask Method):

- Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination). This is achieved by vigorously mixing the two phases and allowing them to separate.
- A known concentration of **3-aminopyridazine** is dissolved in the aqueous phase.
- A known volume of this aqueous solution is mixed with a known volume of the n-octanol phase in a sealed container.
- The container is agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of 3-aminopyridazine in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the agueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Visualizations Synthesis Workflow of 3-Aminopyridazine Derivatives

3-Aminopyridazine is a versatile starting material for the synthesis of more complex molecules. A common synthetic route to substituted **3-aminopyridazine**s involves the reaction of 3,6-dichloropyridazine.[9][10]





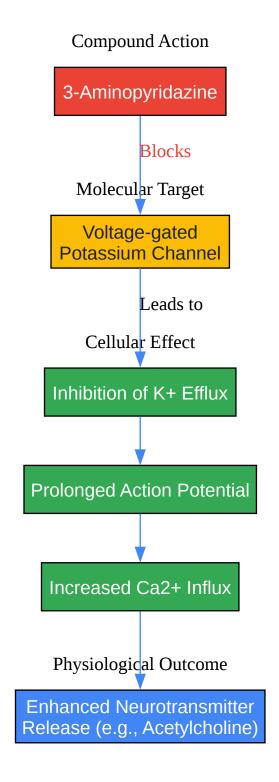
Click to download full resolution via product page

A typical synthetic workflow for producing substituted **3-aminopyridazines**.

Potential Biological Signaling Pathway Involvement

Aminopyridines, the class of compounds to which **3-aminopyridazine** belongs, are known to act as potassium channel blockers.[5] By blocking these channels, they can enhance neurotransmitter release, which is a mechanism of interest for treating certain neurological conditions.





Click to download full resolution via product page

Proposed mechanism of action for **3-aminopyridazine** as a potassium channel blocker.

Conclusion



3-Aminopyridazine is a molecule of significant interest in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility and the basicity of its amino group, are key determinants of its utility as a synthetic intermediate and its potential as a bioactive agent. This guide provides a foundational understanding of these properties and the experimental means to verify them, which is crucial for the rational design of novel therapeutics based on the **3-aminopyridazine** scaffold. Further experimental determination of the pKa and logP values will be invaluable in refining computational models and predicting the behavior of its derivatives in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyridazine 97% | 5469-70-5 [sigmaaldrich.com]
- 4. CAS 89203-22-5: 3-Aminopyridazine hydrochloride [cymitquimica.com]
- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridazine | C4H5N3 | CID 230373 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2007026623A1 Process for producing 3-amino-6-chloropyridazine Google Patents [patents.google.com]
- 10. jofamericanscience.org [jofamericanscience.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminopyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208633#physicochemical-properties-of-3-aminopyridazine]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com